Thcad

Description

Properties

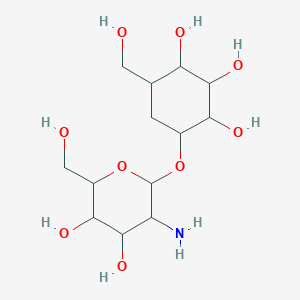

IUPAC Name |

4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO9/c14-7-11(20)10(19)6(3-16)23-13(7)22-5-1-4(2-15)8(17)12(21)9(5)18/h4-13,15-21H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHHIVEDVWEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922471 | |

| Record name | 2,3,4-Trihydroxy-5-(hydroxymethyl)cyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117604-19-0 | |

| Record name | ((1,2,4-3,5)-2,3,4-Trihydroxy-5-hydroxymethyl-1-cyclohexyl)2-amino-2-deoxy-alpha-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117604190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trihydroxy-5-(hydroxymethyl)cyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Tetrahydrocannabinolic acid?

An In-depth Technical Guide to the Chemical Properties of Tetrahydrocannabinolic Acid (THCA)

Introduction

Tetrahydrocannabinolic acid (THCA), specifically Δ⁹-tetrahydrocannabinolic acid A (THCA-A), is the primary non-psychoactive cannabinoid found in the raw and live cannabis plant (Cannabis sativa L.).[1][2] It is the acidic precursor to the well-known psychoactive compound, Δ⁹-tetrahydrocannabinol (THC).[3][4] THCA is biosynthesized from cannabigerolic acid (CBGA) and accumulates in the glandular trichomes of the plant, where it can constitute up to 90% of the total THC content.[1] Upon heating, storage, or exposure to light, THCA undergoes decarboxylation to form THC.[3][5] While historically viewed primarily as a simple precursor, emerging research has identified THCA as a pharmacologically active compound with its own distinct therapeutic potential, including anti-inflammatory, neuroprotective, and anti-emetic properties.[1][6][7] This guide provides a detailed examination of the chemical properties of THCA, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

THCA is a diterpenoid compound characterized by a carboxyl group attached to its aromatic ring, a feature that distinguishes it from THC and governs its chemical behavior.[2][8] In its pure form, it is a white, crystalline solid.[9]

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₀O₄ | [3][4] |

| Molar Mass | 358.478 g·mol⁻¹ | [3][4] |

| IUPAC Name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene-2-carboxylic acid | [3] |

| CAS Number | 23978-85-0 | [3][4] |

| Appearance | White crystalline solid / Colorless prisms | [3][9] |

| Decarboxylation Temp. | Begins around 90-105°C (194-221°F) | [2][10] |

| UV λmax | 223, 271 nm | [11] |

| Isomers | THCA-A and THCA-B are the two main isomers, differing in the position of the carboxylic acid group. THCA-A is the predominant form in the cannabis plant.[3][5] |

Key Chemical Characteristics

Thermal Instability and Decarboxylation

The most significant chemical property of THCA is its thermal instability. The presence of the carboxylic acid group makes the molecule susceptible to decarboxylation—a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[8] This non-enzymatic process is the primary mechanism for the conversion of non-psychoactive THCA into psychoactive THC.[2]

The rate of decarboxylation is highly dependent on temperature and time. The reaction begins to occur at temperatures around 90°C and proceeds more rapidly as temperatures increase.[10] For instance, complete conversion can be achieved in approximately 30 minutes at 110°C, 9 minutes at 130°C, and 6 minutes at 145°C.[12] However, at higher temperatures (e.g., above 150°C), degradation of THC to cannabinol (B1662348) (CBN) can also occur, reducing the overall yield.[10] The decarboxylation of THCA follows first-order kinetics.[12][13][14]

Diagram 1: Decarboxylation of THCA to THC

Solubility Profile

The carboxylic acid group imparts a degree of polarity to the THCA molecule that affects its solubility.[8] It is sparingly soluble in aqueous solutions but readily dissolves in various organic solvents.[9][15] This property is critical for its extraction from plant material and its formulation into various products.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~50 mg/mL | [11] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~60 mg/mL | [11][15] |

| Ethanol | ~35 mg/mL | [11][15] |

| Methanol (B129727) | ~30 mg/mL | [11] |

| Water | Sparingly soluble / Not significantly water soluble | [9][16] |

Stability and Storage

THCA is an unstable molecule that can degrade over time, primarily through decarboxylation to THC.[3] This degradation is accelerated by exposure to heat, light (especially UV), and oxygen.[5][17] For long-term preservation of THCA in analytical standards or research materials, storage at low temperatures (-20°C) in amber or opaque, tightly sealed containers is essential.[11][17] Studies have shown that stability is greater in olive oil compared to ethanol, and even at 4°C, a gradual decrease in THCA levels can be observed over months.[5] Frequent freeze-thaw cycles can also compromise the stability of the standard.[17]

Experimental Protocols

Extraction and Purification from Cannabis Sativa

The primary goal of THCA extraction is to isolate it from the plant matrix while preventing its decarboxylation.

Methodology:

-

Solvent-Based Extraction: This is a common and efficient method.

-

Maceration: Raw, often flash-frozen, cannabis material is soaked in a cold solvent like ethanol, butane, or supercritical CO₂.[18][19] Cold temperatures are crucial to minimize the co-extraction of waxes and chlorophyll (B73375) and to prevent decarboxylation.

-

Filtration: The resulting solution is filtered to remove solid plant material.[20]

-

Solvent Evaporation: The solvent is removed under a vacuum at low temperatures to concentrate the extract.[19]

-

-

Solventless Extraction: These methods use mechanical force to separate the trichomes.

-

Ice Water Extraction: Plant material is agitated in ice-cold water, causing the trichome heads to break off. The mixture is then filtered through screens of various micron sizes to collect the trichomes (hash).[21]

-

Rosin Pressing: Heat and pressure are applied to cannabis flower or hash to squeeze out the resinous sap rich in THCA.[21]

-

-

Purification (Crystallization): To achieve high purity (>99%), the crude extract undergoes crystallization. This process involves dissolving the extract in a solvent and carefully controlling temperature and saturation to encourage pure THCA to crystallize, leaving impurities behind in the solvent.[20]

Diagram 2: THCA Extraction & Analysis Workflow

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the accurate quantification of THCA.[22] Unlike Gas Chromatography (GC), which uses high temperatures that would decarboxylate THCA into THC, HPLC analysis is performed at or near room temperature, preserving the acidic cannabinoids in their native form.[22][23]

Methodology:

-

Sample Preparation: A known mass of the cannabis extract or flower is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a precise concentration.[17]

-

Chromatographic Separation: The sample solution is injected into the HPLC system. A mobile phase (a solvent mixture) carries the sample through a stationary phase (a column, typically a C18 column).[22][24] Cannabinoids separate based on their differing affinities for the two phases.

-

Detection: A detector, most commonly a Diode-Array Detector (DAD) or UV detector, measures the absorbance of the compounds as they exit the column.[25] The wavelength is often set to the absorbance maxima of the cannabinoids.

-

Quantification: The concentration of THCA is determined by comparing the peak area from the sample to the peak area of a certified reference standard of known concentration.[17]

Decarboxylation Kinetics Study

Studying the rate of THCA conversion to THC is vital for optimizing processing conditions for cannabis products.

Methodology:

-

Sample Preparation: A purified THCA sample or a cannabis extract with a known THCA concentration is prepared.

-

Heating: The sample is heated in a controlled environment, such as an oven or a heated GC injection port, at a constant temperature (e.g., 110°C, 130°C, 145°C).[12]

-

Time-Point Sampling: Aliquots of the sample are removed at specific time intervals (e.g., every 5, 10, 20 minutes).[13]

-

Analysis: Each aliquot is immediately cooled and analyzed via HPLC to quantify the remaining concentration of THCA and the newly formed THC.[12]

-

Kinetic Analysis: The concentrations of THCA and THC are plotted against time. The rate constant (k) for the reaction at that temperature is calculated, typically by fitting the data to a first-order reaction model. This process is repeated at different temperatures to determine the activation energy (Ea) of the reaction.[12]

Biological Activity and Signaling Pathways

While THCA does not produce the intoxicating effects of THC due to its inability to bind effectively to the CB1 receptor, it is not pharmacologically inert.[1][8] Its larger molecular structure, conferred by the carboxyl group, prevents it from fitting into the orthosteric binding site of CB1 and CB2 receptors.[5][8] However, THCA interacts with other biological targets to exert its effects.

1. PPARγ Agonism: THCA has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[26] PPARγ is a nuclear receptor involved in regulating lipid metabolism, inflammation, and mitochondrial biogenesis. The activation of PPARγ by THCA is believed to be a key mechanism behind its neuroprotective effects, as demonstrated in animal models of Huntington's disease.[26] This interaction leads to reduced inflammation, prevention of striatal degeneration, and improved motor deficits.[26] Other cannabinoid acids, like CBDA and CBGA, also show higher potency for PPARγ than their neutral counterparts.[26]

Diagram 3: THCA Signaling via PPARγ

2. Anti-inflammatory Activity: THCA demonstrates anti-inflammatory properties, potentially by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[3][6] It has also been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) levels in macrophage cell lines.[3] These actions are distinct from THC and are not mediated by CB1/CB2 receptors.[3]

3. Other Molecular Targets: In vitro receptor binding assays have shown that THCA is a promiscuous compound, interacting with a wide range of targets. It has been reported to act as an agonist of TRPA1 and TRPV2 channels and an inhibitor of several enzymes and transporters, including FAAH and anandamide (B1667382) transport.[3] This broad activity profile suggests that THCA may have a complex pharmacological impact worthy of further investigation.

References

- 1. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. secretnature.com [secretnature.com]

- 3. Tetrahydrocannabinolic acid - Wikipedia [en.wikipedia.org]

- 4. delta9-Tetrahydrocannabinolic acid | C22H30O4 | CID 98523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedican.com [biomedican.com]

- 7. cannabissciencetech.com [cannabissciencetech.com]

- 8. hemp-flower.com [hemp-flower.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. graywolfslair.com [graywolfslair.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thecbggurus.com [thecbggurus.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. THC, THC-A solubility comparison - #41 by Dabatronicus - Extraction - Future4200 [future4200.com]

- 17. benchchem.com [benchchem.com]

- 18. hyperwolf.com [hyperwolf.com]

- 19. baysmokes.com [baysmokes.com]

- 20. rootsciences.com [rootsciences.com]

- 21. atlrx.com [atlrx.com]

- 22. oregon-hempflower.com [oregon-hempflower.com]

- 23. tryidealplus.com [tryidealplus.com]

- 24. cannabissciencetech.com [cannabissciencetech.com]

- 25. um.edu.mt [um.edu.mt]

- 26. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of Tetrahydrocannabinolic Acid (THCA) from Cannabis sativa

Introduction: The Genesis of Cannabinoid Science

The scientific journey into the chemical constituents of Cannabis sativa has been foundational to our understanding of the endocannabinoid system and the therapeutic potential of phytocannabinoids. While Δ⁹-tetrahydrocannabinol (THC) is widely recognized as the primary psychoactive compound in cannabis, it is, in fact, a secondary product. The cannabis plant biosynthesizes its cannabinoids in an acidic form.[1] For THC, this native, non-psychoactive precursor is Tetrahydrocannabinolic acid (THCA).[2] This whitepaper provides a comprehensive technical overview of the pivotal discovery of THCA, its biosynthetic pathway within Cannabis sativa, and detailed methodologies for its isolation and purification.

The Historical Discovery of THCA

The discovery of THCA was a landmark event in cannabis science, led by the pioneering work of Dr. Raphael Mechoulam and his colleagues at the Weizmann Institute of Science in Israel. This breakthrough came shortly after their successful isolation and structural elucidation of THC in 1964.[3][4]

In 1965, while conducting systematic studies of cannabis compounds, Mechoulam and Gaoni identified THCA.[3] Their research revealed that fresh cannabis plant material contained a different molecular structure than the THC they had previously identified.[3] This led to the crucial understanding that cannabis plants do not directly produce THC but rather its acidic precursor, THCA.[2] This discovery was revolutionary as it explained why raw cannabis does not produce intoxicating effects, while heated preparations do. The conversion of THCA to the psychoactive THC occurs through a process called decarboxylation, which is induced by heat.[2]

A few years later, in 1969, Mechoulam's team also reported the existence of a second isomer, THCA-B, though its presence is less common and typically found in much lower concentrations than THCA-A.[5]

Biosynthesis of THCA in Cannabis sativa

THCA is a meroterpenoid, meaning its biosynthesis involves precursors from both the polyketide and terpenoid pathways. The entire process occurs within the glandular trichomes of the cannabis plant.[1][6] The key precursor molecule for all major cannabinoids, including THCA, is Cannabigerolic acid (CBGA).[6][7][8]

The biosynthetic pathway can be summarized as follows:

-

Formation of Olivetolic Acid: The process begins with the condensation of hexanoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC), to form olivetolic acid (OLA).[9][10]

-

Formation of CBGA: Olivetolic acid is then prenylated with geranyl pyrophosphate (GPP) by an aromatic prenyltransferase, cannabigerolic acid synthase (CBGAS), to produce CBGA.[8][9]

-

Conversion to THCA: CBGA serves as the substrate for specific oxidocyclase enzymes. In the case of THCA, the enzyme THCA synthase catalyzes the oxidative cyclization of CBGA to form THCA.[6][11]

This pathway highlights CBGA as a critical branching point from which THCA, Cannabidiolic acid (CBDA), and Cannabichromenic acid (CBCA) are formed, each by its respective synthase enzyme.[6]

Caption: A diagram illustrating the key enzymatic steps in the biosynthesis of THCA from its precursors.

Experimental Protocols for the Isolation of THCA

The isolation of THCA from Cannabis sativa requires a multi-step process involving extraction and purification. The primary challenge is to isolate the thermally labile acidic form without causing its decarboxylation into THC.

General Experimental Workflow

A typical workflow for the isolation of THCA involves initial solvent extraction, followed by purification steps to remove unwanted compounds like chlorophyll, lipids, and other cannabinoids.

Caption: A flowchart depicting the general stages involved in the isolation and purification of THCA.

Detailed Protocol: Flash Chromatography

Modern techniques like flash chromatography offer a rapid and efficient method for isolating high-purity THCA. The following protocol is adapted from the work of Dussy et al. and Romano & Hazekamp.[12][13][14]

Objective: To isolate THCA from a crude cannabis extract using flash chromatography.

Materials:

-

Crude cannabis extract from a high-THCA cultivar

-

Flash chromatography system

-

Normal phase silica (B1680970) column (e.g., 120 g)

-

Reversed-phase C18 column (e.g., 150 g)

-

Solvents: Cyclohexane (B81311), Acetone, Pyridine (B92270), Methanol (B129727), Formic Acid, Methyl tert-butyl ether (MTBE)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purity analysis

Methodology:

System 1: Normal Phase Chromatography [12][13]

-

Preparation of Mobile Phase: Prepare mobile phases using cyclohexane and acetone, both spiked with pyridine as a modifier.

-

Column Equilibration: Equilibrate a 120 g normal phase silica column with the initial mobile phase conditions.

-

Sample Loading: Dissolve a known quantity of crude cannabis extract (e.g., 1800 mg) in the mobile phase and load it onto the column.

-

Gradient Elution: Perform a gradient elution over approximately 15 minutes.

-

Fraction Collection: Collect fractions and monitor the elution of compounds using UV detection (at 209 and 270 nm).

-

Post-Column Processing: Pool the fractions containing THCA. Perform a liquid-liquid extraction with hydrochloric acid to remove the pyridine modifier. Evaporate the solvent to dryness under reduced pressure to yield purified THCA.

System 2: Reversed-Phase Chromatography [12][13]

-

Preparation of Mobile Phase: Use 0.55% formic acid in water as mobile phase A and methanol as mobile phase B.

-

Column Equilibration: Equilibrate a 150 g reversed-phase C18 column.

-

Sample Loading: Load the crude extract (e.g., 300 mg) onto the column.

-

Gradient Elution: Apply a very flat gradient over 20 minutes to achieve fine separation.

-

Fraction Collection: Collect fractions based on UV absorbance at 209 and 270 nm.

-

Post-Column Processing: Pool the THCA-containing fractions. Remove the methanol using a rotary evaporator. Re-extract the THCA from the remaining aqueous phase using methyl tert-butyl ether. Evaporate the organic phase to obtain pure THCA.

Purity Analysis:

-

The purity of the final product should be determined by HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Note that GC analysis will decarboxylate THCA to THC, so derivatization is required for accurate quantification of THCA.

Data Presentation: Quantitative Results

The efficiency of isolation protocols can be compared based on the yield and purity of the final product. Below is a summary of quantitative data from published methodologies.

| Isolation Method | Starting Material | Yield of THCA | Purity of THCA | THC Impurity | Reference |

| Normal Phase Flash Chromatography | 1800 mg Crude Extract | 623 mg | 99.8% | 0.09% | [12][13] |

| Reversed-Phase Flash Chromatography | 300 mg Crude Extract | 51 mg | 98.8% | 0.67% | [12][13] |

| Medium Pressure Liquid Chromatography | Cannabis Extract | >99% Pure Powder | >99% | Not specified | [15] |

Conclusion

The discovery of THCA by Raphael Mechoulam and his team fundamentally shifted our understanding of cannabis chemistry, revealing that the plant's primary cannabinoids exist in an acidic, non-psychoactive form.[2][3] This knowledge has been critical for both medicinal research and the development of targeted therapeutic products. The isolation of THCA, while challenging due to its thermal instability, can be achieved with high purity through modern chromatographic techniques. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to work with this important phytocannabinoid. Further research into the unique therapeutic properties of THCA, distinct from those of THC, continues to be a promising area of investigation.

References

- 1. Deciphering Cannabinoid Biosynthesis - Cannactiva [cannactiva.com]

- 2. hemp-flower.com [hemp-flower.com]

- 3. oregon-hempflower.com [oregon-hempflower.com]

- 4. The Discovery of THC — CANNANASKIS [cannanaskis.com]

- 5. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. future4200.com [future4200.com]

- 14. hemp.ucdavis.edu [hemp.ucdavis.edu]

- 15. scilit.com [scilit.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Tetrahydrocannabinolic Acid (THCA) in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Tetrahydrocannabinolic Acid (THCA), the acidic precursor to the primary psychoactive compound in Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC). This document details the enzymatic cascade, from primary metabolites to the final cyclization of the cannabinoid scaffold, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to THCA Biosynthesis

The production of THCA is a specialized metabolic process localized within the glandular trichomes of the Cannabis sativa plant.[1][2] This multi-step enzymatic pathway originates from precursors derived from fatty acid and isoprenoid biosynthesis.[3] The entire process can be conceptually divided into three main stages:

-

Formation of Olivetolic Acid (OA): A polyketide synthase and a cyclase work in tandem to create the resorcinolic acid core of cannabinoids.

-

Formation of Cannabigerolic Acid (CBGA): A prenyltransferase catalyzes the addition of a geranyl group to olivetolic acid, forming the central precursor to all major cannabinoids, often referred to as the "mother cannabinoid".[4]

-

Cyclization to THCA: The final and determinative step is the oxidative cyclization of CBGA, catalyzed by THCA synthase.[1]

The Enzymatic Pathway of THCA Biosynthesis

The biosynthesis of THCA is a coordinated series of enzymatic reactions, each with specific substrates, products, and optimal conditions.

Stage 1: Synthesis of Olivetolic Acid

The formation of olivetolic acid is a two-enzyme process that utilizes precursors from fatty acid metabolism.[5]

-

Enzyme 1: Tetraketide Synthase (TKS) / Olivetol (B132274) Synthase (OLS)

-

Function: TKS, a type III polyketide synthase, catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to produce a linear tetraketide intermediate.[3][6] In the absence of the subsequent enzyme, this intermediate can spontaneously cyclize and decarboxylate to form olivetol and other pyrone byproducts.[5][7]

-

Precursors: Hexanoyl-CoA, Malonyl-CoA

-

-

Enzyme 2: Olivetolic Acid Cyclase (OAC)

-

Function: OAC is a cyclase that catalyzes the intramolecular C2-C7 aldol (B89426) condensation of the linear tetraketide produced by TKS, resulting in the formation of olivetolic acid.[7][8] The unstable nature of the tetraketide intermediate makes the determination of OAC's kinetic parameters challenging.[7][8]

-

Stage 2: Synthesis of Cannabigerolic Acid (CBGA)

Once olivetolic acid is formed, it is prenylated to generate the central cannabinoid precursor, CBGA.

-

Enzyme 3: Geranylpyrophosphate:Olivetolate Geranyltransferase (GOT) / CBGA Synthase (CBGAS)

Stage 3: Formation of THCA

The final step in the pathway is the specific cyclization of CBGA.

-

Enzyme 4: THCA Synthase (THCAS)

-

Function: THCAS is a flavoprotein oxidoreductase that catalyzes the oxidative cyclization of the monoterpene moiety of CBGA to form THCA.[1][10] This reaction is stereospecific and is a key determinant of the cannabinoid profile of a given Cannabis strain.[10] The enzyme utilizes a Flavin Adenine Dinucleotide (FAD) cofactor.[1]

-

Precursor: Cannabigerolic acid (CBGA)

-

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the THCA biosynthesis pathway. It is important to note that a complete set of kinetic parameters for all enzymes is not extensively reported in the literature, particularly for OAC due to the instability of its substrate.[6][7]

Table 1: Kinetic Parameters of Tetraketide Synthase (TKS) / Olivetol Synthase (OLS) Data from in vitro assays of recombinant TKS/OLS without OAC.

| Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (s-1M-1) |

| Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 |

| Hexanoyl-CoA | Tetraketide pyrone | - | - | 280 |

| Hexanoyl-CoA | Triketide pyrone | - | - | 811 |

| [Data sourced from Benchchem][5] |

Table 2: Kinetic and Optimal Conditions for CBGA Synthase (GOT)

| Parameter | Value | Substrate/Condition |

| Km | 6.73 ± 0.26 µM | Olivetolic acid |

| Km | 2 mM | Geranyl pyrophosphate |

| Optimal pH | 7.0 | |

| Optimal Temperature | 30°C | |

| [Data sourced from UniProt and ResearchGate][9][11] |

Table 3: Kinetic and Optimal Conditions for THCA Synthase (THCAS)

| Parameter | Value | Substrate/Condition |

| Km | 1.31 x 10⁻⁴ M | CBGA |

| kcat | 0.30 s⁻¹ | Cannabigerolate |

| kcat | 0.888 s⁻¹ | CBGA |

| Optimal pH | 5.5 - 6.0 | |

| Optimal Temperature | 52°C (wild-type) | |

| Optimal Temperature | 57°C (mutant T_H494C+R532C) | |

| [Data sourced from UniProt, Benchchem, and PubMed][12][13][14] |

Table 4: In Vivo Cannabinoid Concentrations in Trichome Secretory Cavities Concentrations are expressed as a percentage of total cannabinoids.

| Cannabinoid | Secretory Cavity Content (%) | Air-dried Inflorescence (%) |

| CBDA | 86.4 | 84.0 |

| THCA | 6.5 | 4.8 |

| CBCA | 4.3 | 3.3 |

| CBGA | 1.4 | 0.8 |

| CBDVA | 0.6 | - |

| Δ⁹-THCVA | - | 0.3 |

| [Data sourced from NIH][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the THCA biosynthesis pathway.

In Vitro Enzyme Assay for Olivetolic Acid Biosynthesis (TKS and OAC)

This protocol describes the reconstitution of the olivetolic acid biosynthesis pathway in vitro using purified TKS and OAC.

-

Reaction Mixture:

-

Buffer: 20-100 mM HEPES or sodium citrate (B86180) buffer, pH 5.5-7.0

-

Reducing Agent: 5 mM DTT

-

Substrates:

-

100-200 µM Hexanoyl-CoA

-

200-600 µM Malonyl-CoA

-

-

Enzymes:

-

Purified recombinant TKS (e.g., 1-5 µg)

-

Purified recombinant OAC (e.g., 1-5 µg)

-

-

-

Procedure:

-

Prepare the reaction mixture in a total volume of 50-100 µL in a microcentrifuge tube.

-

Add the reaction buffer, DTT, hexanoyl-CoA, and malonyl-CoA.

-

To initiate the reaction, add the purified TKS and OAC enzymes.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of acetonitrile (B52724) or methanol (B129727) containing an internal standard.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS for the quantification of olivetolic acid.[12]

-

In Vitro Enzyme Assay for CBGA Synthesis (CBGAS/GOT)

This protocol details the enzymatic synthesis of CBGA from olivetolic acid and GPP using purified recombinant CBGAS.

-

Reaction Mixture:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrates:

-

Olivetolic Acid: 100 µM to 1 mM

-

Geranyl Pyrophosphate (GPP): 100 µM to 1 mM

-

-

Enzyme: Purified CBGAS: 1-5 µM

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice.

-

Initiate the reaction by adding the purified CBGAS.

-

Incubate the reaction at 30°C for 1 to 4 hours.

-

Terminate the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.

-

Vortex vigorously to extract the cannabinoids.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

Transfer the supernatant for analysis by HPLC or LC-MS/MS.[15]

-

In Vitro Enzyme Assay for THCA Synthesis (THCAS)

This protocol describes the conversion of CBGA to THCA using purified recombinant THCAS.

-

Reaction Mixture:

-

Reaction Buffer: 50 mM Sodium Citrate (pH 5.0 - 5.5)

-

Substrate: CBGA: 50 µM to 500 µM

-

Enzyme: Purified THCAS: 1-5 µM

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube.

-

Initiate the reaction by adding the purified THCAS.

-

Incubate the reaction at 30°C for 1 to 4 hours.

-

Terminate the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.

-

Vortex vigorously and centrifuge to pellet protein.

-

Analyze the supernatant for THCA formation using HPLC or LC-MS/MS.[15]

-

Protein Expression and Purification of Recombinant Enzymes from E. coli

This protocol is a general guideline for the expression and purification of His-tagged biosynthetic enzymes.

-

Vector Construction: Clone the cDNA of the target enzyme (e.g., TKS, OAC, CBGAS) into a suitable E. coli expression vector (e.g., pET series) with an N-terminal 6xHis-tag.

-

Protein Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Grow the cells in LB medium with the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

-

Verify the purity of the enzyme by SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[15]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the THCA biosynthesis pathway, a general experimental workflow for enzyme characterization, and the regulatory pathway of THCAS gene expression.

Caption: The core enzymatic steps in the biosynthesis of THCA from primary metabolites.

Caption: A generalized experimental workflow for the characterization of a THCA biosynthesis enzyme.

Caption: Regulatory network of transcription factors influencing the expression of the THCAS gene.

References

- 1. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blimburnseeds.com [blimburnseeds.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. uniprot.org [uniprot.org]

- 10. Structure and function of ∆1-tetrahydrocannabinolic acid (THCA) synthase, the enzyme controlling the psychoactivity of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. benchchem.com [benchchem.com]

- 14. Elucidation of structure-function relationship of THCA and CBDA synthase from Cannabis sativaL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oregon-hempflower.com [oregon-hempflower.com]

Pharmacological profile of non-decarboxylated THCA.

An In-depth Technical Guide to the Pharmacological Profile of Tetrahydrocannabinolic Acid (THCA)

Introduction

Tetrahydrocannabinolic acid (THCA), specifically Δ⁹-tetrahydrocannabinolic acid A (THCA-A), is the primary non-psychoactive cannabinoid found in raw and live cannabis (Cannabis sativa L.).[1][2][3] As the biosynthetic precursor to the psychoactive compound Δ⁹-tetrahydrocannabinol (THC), THCA is abundant in the glandular trichomes of the plant, where it can constitute up to 90% of the total THC content.[1] The conversion of THCA to THC is achieved through decarboxylation, a chemical reaction induced by heat or prolonged storage.[1][4][5][6] While historically overshadowed by THC, recent research has illuminated THCA's distinct and robust pharmacological profile, suggesting significant therapeutic potential in its non-decarboxylated form.[1] This technical guide provides a comprehensive overview of the pharmacological properties of THCA, focusing on its molecular targets, receptor interactions, and demonstrated physiological effects, intended for researchers, scientists, and drug development professionals.

Molecular Targets and Receptor Pharmacology

THCA exhibits a promiscuous binding profile, interacting with a variety of molecular targets, which contributes to its diverse therapeutic effects.[1][7] Unlike THC, its activity is not primarily mediated by classical cannabinoid receptors.

Cannabinoid Receptors (CB1 and CB2)

The interaction of THCA with cannabinoid receptors CB1 and CB2 is a subject of considerable debate, with conflicting reports in the literature.[8][9] Some early studies suggested binding affinities comparable to THC, while others reported a much weaker interaction or a complete lack of affinity.[8]

A critical factor contributing to this discrepancy is the inherent instability of THCA, which readily decarboxylates into THC.[4][8] More recent and rigorous studies, which controlled for THC contamination using high-performance liquid chromatography (HPLC), have concluded that THCA possesses very low affinity and efficacy at both CB1 and CB2 receptors.[8][10][11] It is hypothesized that the cannabimimetic effects observed in some assays were likely artifacts resulting from the presence of small amounts of THC in the THCA samples.[8][10] For instance, one study found that the binding affinity of THC was 62 times greater at the CB1 receptor and 125 times greater at the CB2 receptor compared to THCA.[11]

Despite its low direct affinity, some of THCA's in vivo effects, such as its anti-emetic properties, appear to be mediated by the CB1 receptor, as they can be blocked by a CB1 antagonist (SR141716).[12][13] This suggests a potential indirect mechanism of action or that even weak engagement of peripheral CB1 receptors is sufficient to elicit certain therapeutic effects.[1]

Peroxisome Proliferator-Activated Receptors (PPARs)

One of the most significant findings in THCA research is its potent activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.[14][15] PPARγ is a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and mitochondrial biogenesis.[15] Studies have demonstrated that THCA binds to and activates PPARγ with a higher potency than its decarboxylated form, THC.[7][14] This interaction is central to THCA's potent neuroprotective effects.[14][15][16]

Other Molecular Targets

In vitro studies have identified several other molecular targets for THCA, highlighting its multi-target pharmacological profile:

-

Cyclooxygenase (COX) Enzymes: THCA has been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation, suggesting a mechanism for its anti-inflammatory properties.[7][17][18]

-

Transient Receptor Potential (TRP) Channels: THCA is reported to be an agonist of TRPA1 and TRPV2 channels and an inhibitor of TRPM8 and TRPV1.[7] These channels are involved in pain perception and inflammation.

-

Enzymes of the Endocannabinoid System: THCA has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down the endocannabinoid anandamide.[7]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the reported quantitative data for THCA's interaction with key molecular targets.

| Target | Assay Type | Species | Value | Unit | Reference |

| hCB1 Receptor | Competition Binding (Ki) | Human | ~3.1 | µM | [8][10] |

| hCB2 Receptor | Competition Binding (Ki) | Human | ~12.5 | µM | [8][10] |

| PPARγ | Competitor Binding (IC50) | Not Specified | 0.47 | µM | [15] |

| CB1 Receptor | [³⁵S]GTPγS Binding (EC50) | Mouse | >10,000 | nM | [8] |

Note: Ki values for CB1 and CB2 should be interpreted with caution due to the high likelihood of THC contamination in the assayed reagent, which may overstate the affinity. The original researchers suspect the true affinity of pure THCA is even weaker.[8][10]

Pharmacological Effects

The multi-target activity of THCA translates into several significant therapeutic effects observed in preclinical models.

Neuroprotective Effects

THCA demonstrates potent neuroprotective activity, primarily through its activation of PPARγ.[14][19] In a mouse model of Huntington's disease using the mitochondrial toxin 3-nitropropionic acid (3-NPA), THCA was found to improve motor deficits and prevent the degeneration of striatal neurons.[14][20] This neuroprotective action was linked to THCA's ability to increase mitochondrial mass in neuroblastoma cells and to attenuate microgliosis and astrogliosis.[14] Further studies suggest THCA protects against MPP+-induced cell death, a model relevant to Parkinson's disease, and may help reduce the proteins associated with Alzheimer's disease.[20][21]

Caption: Proposed neuroprotective signaling pathway of THCA via PPARγ activation.

Anti-inflammatory Properties

THCA exhibits significant anti-inflammatory effects.[2][17][22] This is attributed, in part, to its ability to inhibit COX-1 and COX-2 enzymes.[7][17] By modulating these pathways, THCA can reduce the production of pro-inflammatory prostaglandins. Its anti-inflammatory action may be beneficial for conditions such as arthritis and inflammatory bowel disease.[4][17][22]

Anti-emetic Effects

Several studies have highlighted THCA's potent anti-emetic (anti-nausea and vomiting) properties.[12][13][17] In animal models, THCA was more effective than THC at reducing lithium chloride-induced vomiting and conditioned gaping (a measure of nausea in rats).[12][20] Interestingly, these effects were blocked by a CB1 receptor antagonist, suggesting that even with low binding affinity, THCA's anti-emetic actions are CB1-dependent.[12][13] Because THCA does not produce the psychoactive effects associated with THC, it represents a potentially superior therapeutic option for treating nausea and vomiting in clinical settings, such as chemotherapy.[12][17][23]

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is a generalized summary based on methodologies described for assessing cannabinoid receptor affinity.[8][10]

-

Cell Culture & Membrane Preparation:

-

Culture HEK cells stably transfected with human CB1 or CB2 receptors.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).

-

Add increasing concentrations of the unlabeled competitor ligand (THCA or THC).

-

To determine non-specific binding, add a high concentration of a known non-radioactive CB1/CB2 agonist (e.g., WIN55,212-2) to a separate set of wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes).

-

-

Separation and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

-

Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Neuroprotection Model (3-NPA-induced Striatal Degeneration)

This protocol is a generalized summary based on the methodology used to assess THCA's neuroprotective effects.[14]

-

Animal Model:

-

Use male mice (e.g., C57BL/6J strain).

-

Acclimate animals to the housing conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Administer THCA (or vehicle control) via intraperitoneal (i.p.) injection daily.

-

On a predetermined day (e.g., day 5 of THCA treatment), begin induction of the lesion.

-

-

Lesion Induction:

-

Administer 3-nitropropionic acid (3-NPA), a mitochondrial complex II inhibitor, via i.p. injection. The dosing regimen may vary (e.g., multiple injections per day for several days) to induce consistent striatal lesions.

-

-

Behavioral Assessment:

-

Perform motor function tests, such as the rotarod test, at baseline and at the end of the treatment period.

-

Record the latency to fall from the rotating rod as a measure of motor coordination and balance.

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brains and post-fix them.

-

Cryoprotect the brains (e.g., in a sucrose (B13894) solution) and section the striatal region using a cryostat.

-

Perform staining to assess neurodegeneration (e.g., Nissl staining to quantify lesion volume) and neuroinflammation (e.g., immunohistochemistry for Iba1 for microglia and GFAP for astrocytes).

-

-

Data Analysis:

-

Analyze behavioral data using appropriate statistical tests (e.g., ANOVA) to compare motor performance between treatment groups.

-

Quantify the lesion volume and the density of stained cells (Iba1, GFAP) in the striatum using imaging software. Compare results between groups.

-

Conclusion

Non-decarboxylated THCA is a pharmacologically active cannabinoid with a distinct profile from THC.[1] Its lack of psychoactivity makes it an attractive therapeutic candidate.[1][5] The primary mechanisms underlying its effects appear to be the potent activation of the PPARγ nuclear receptor, which drives its neuroprotective properties, and the inhibition of inflammatory enzymes like COX-1 and COX-2.[7][14][17] While its interaction with classical cannabinoid receptors is minimal, some of its effects, particularly anti-emesis, are paradoxically CB1-dependent, suggesting complex or indirect mechanisms of action.[12][13] The promiscuous, multi-target nature of THCA suggests its potential utility in a range of complex diseases, including neurodegenerative disorders, inflammatory conditions, and chemotherapy-induced nausea.[1][16][17] Future research should focus on clarifying its precise mechanisms of action, conducting rigorous clinical trials to validate the preclinical findings in humans, and developing stable formulations to prevent its degradation into THC.

Caption: Logical relationship of THCA's targets and resulting pharmacological effects.

References

- 1. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hempies.co [hempies.co]

- 3. rgreenleaf.com [rgreenleaf.com]

- 4. chillfrogcbd.com [chillfrogcbd.com]

- 5. verdescannabis.com [verdescannabis.com]

- 6. healthyliferecovery.com [healthyliferecovery.com]

- 7. Tetrahydrocannabinolic acid - Wikipedia [en.wikipedia.org]

- 8. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beyondthc.com [beyondthc.com]

- 12. Tetrahydrocannabinolic acid reduces nausea-induced conditioned gaping in rats and vomiting in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrocannabinolic acid reduces nausea-induced conditioned gaping in rats and vomiting in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 9realms.eu [9realms.eu]

- 17. The medical value of THCA - Cantopia [cantopia.eu]

- 18. What Is The Science Behind THCA: An Overview - IndaCloud [indacloud.co]

- 19. What is THCA: The Neuroprotective - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 20. cannabissciencetech.com [cannabissciencetech.com]

- 21. What Is THCA? [webmd.com]

- 22. ocnjdaily.com [ocnjdaily.com]

- 23. THCA Flower Reviews: Real Relief From Chronic Nausea [sites.google.com]

A Technical Guide to the In Vitro Mechanism of Action of Tetrahydrocannabinolic Acid (THCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tetrahydrocannabinolic acid (THCA), the primary non-psychoactive cannabinoid in raw Cannabis sativa, is gaining significant scientific interest for its therapeutic potential. Unlike its decarboxylated form, Δ⁹-tetrahydrocannabinol (THC), THCA does not produce intoxicating effects, making it an attractive candidate for drug development.[1] This document provides an in-depth technical overview of the in vitro mechanisms of action of THCA, focusing on its interactions with key molecular targets. It consolidates quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the primary signaling pathways through which it exerts its effects. The primary mechanisms discussed include potent agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), inhibition of cyclooxygenase (COX) enzymes, and interactions with other receptors like GPR55.

Core Molecular Targets and Mechanisms of Action

In vitro studies have revealed that THCA's pharmacological profile is distinct from THC, engaging multiple molecular targets to produce anti-inflammatory, neuroprotective, and anti-proliferative effects.[2]

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

A primary mechanism underlying THCA's neuroprotective and anti-inflammatory properties is its function as a potent agonist of PPARγ, a nuclear receptor crucial for regulating cellular processes including inflammation and metabolism.[3][4] Studies have demonstrated that cannabinoid acids, including THCA, bind to and activate PPARγ with higher potency than their neutral (decarboxylated) counterparts.[5][6][7] This activation is reversible.[7]

The activation of PPARγ by THCA initiates a cascade of downstream effects:

-

Neuroprotection: THCA has been shown to increase mitochondrial mass and the expression of PGC-1α, a key regulator of mitochondrial biogenesis, in neuroblastoma cells.[4][6] This action, dependent on PPARγ, helps protect neuronal cells from cytotoxicity, suggesting potential applications in neurodegenerative conditions like Huntington's disease.[3][5][7]

-

Anti-inflammatory Effects: The PPARγ pathway is known to antagonize pro-inflammatory signaling cascades, such as the NF-κB pathway.[1] By activating PPARγ, THCA can attenuate the expression and release of pro-inflammatory markers.[5][8]

Cyclooxygenase (COX) Inhibition

THCA demonstrates significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[9][10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, THCA reduces the production of prostaglandins. Some research suggests THCA may be a more potent COX inhibitor than its decarboxylated form, THC.

Other Potential Molecular Targets

-

Cannabinoid Receptors (CB1 and CB2): While THC is a well-known partial agonist of CB1 and CB2 receptors, THCA's interaction is more complex. Some studies indicate that THCA may act as a CB1 receptor agonist and potentially a positive allosteric modulator.[8][11] However, many of its anti-inflammatory and immunomodulatory effects appear to be independent of CB1 and CB2 activation.[2][10]

-

GPR55: This orphan G protein-coupled receptor has been identified as a potential cannabinoid receptor.[12][13] THCA's activity at GPR55 may contribute to its anti-inflammatory effects in the colon, as GPR55 antagonists have been shown to reduce THCA's efficacy in this context.[12] However, the role of various cannabinoids at this receptor remains an area of active investigation, with some conflicting reports.[14][15][16]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro assays assessing the activity of THCA against various molecular targets.

| Compound | Target/Assay | Cell Line / System | Activity Metric | Value | Reference |

| Δ⁹-THCA | PPARγ | Ligand Competition Assay | EC₅₀ | ~20 µM (approx.) | [17] |

| Δ⁹-THCA | COX-1 | Enzyme-based in vitro assay | IC₅₀ | 151 µM | [9] |

| Δ⁹-THCA | COX-2 | Enzyme-based in vitro assay | IC₅₀ | 148 µM | [9] |

| Δ⁹-THCA | Cell Growth Inhibition | MCF-7 (Breast Cancer) | IC₅₀ | 9.8 µM | [18] |

| Δ⁹-THCA | Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | IC₅₀ | 18.2 µM | [18] |

| Δ⁹-THCA | Cell Growth Inhibition | DU-145 (Prostate Cancer) | IC₅₀ | 25 µM | [18] |

Visualizing Signaling Pathways and Workflows

THCA-Mediated PPARγ Signaling Pathway

// Node Definitions with Color and Contrast THCA [label="THCA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE\n(PPAR Response Element)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; PGC1a [label="↑ PGC-1α Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="↑ Mitochondrial Biogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory\nCytokine Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Effect", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges THCA -> PPARg [label=" Binds &\nActivates", fontsize=8, fontcolor="#5F6368"]; PPARg -> PPRE [label=" Binds to DNA", fontsize=8, fontcolor="#5F6368"]; PPRE -> PGC1a; PGC1a -> Mito; Mito -> Neuroprotection [style=dashed];

PPARg -> NFkB [arrowhead=tee, label=" Inhibits", fontsize=8, fontcolor="#5F6368"]; NFkB -> Cytokines [style=dashed]; Cytokines -> AntiInflammatory [style=dashed];

// Layout {rank=same; THCA} {rank=same; PPARg} {rank=same; PPRE; NFkB} {rank=same; PGC1a; Cytokines} {rank=same; Mito; AntiInflammatory} {rank=same; Neuroprotection} } }

THCA-Mediated Inhibition of Cyclooxygenase (COX) Enzymes

// Node Definitions with Color and Contrast AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nPain", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; THCA [label="THCA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> COX1; AA -> COX2; COX1 -> PGs; COX2 -> PGs; PGs -> Inflammation [style=dashed]; THCA -> COX1 [arrowhead=tee, label=" Inhibits", fontsize=8, fontcolor="#5F6368"]; THCA -> COX2 [arrowhead=tee, label=" Inhibits", fontsize=8, fontcolor="#5F6368"];

// Layout {rank=same; COX1; COX2} } }

General Workflow for In Vitro THCA Activity Assay

// Node Definitions with Color and Contrast start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; culture [label="Cell Culture\n(e.g., N2a, HT-29, Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment\n(Vehicle vs. THCA Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulus [label="Induce Stimulus (if applicable)\n(e.g., LPS, Aβ1-42, Serum Deprivation)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation\n(Defined Period)", fillcolor="#F1F3F4", fontcolor="#202124"]; collection [label="Collect Supernatant / Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Endpoint Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; elisa [label="ELISA\n(Cytokine Quantification)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; qpcr [label="qPCR\n(Gene Expression)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; viability [label="Viability Assay\n(MTT, etc.)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="Data Analysis\n(IC₅₀ / EC₅₀ Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> culture; culture -> treatment; treatment -> stimulus; stimulus -> incubation; incubation -> collection; collection -> analysis; analysis -> elisa [label=" e.g.", fontsize=8, fontcolor="#5F6368"]; analysis -> qpcr [label=" e.g.", fontsize=8, fontcolor="#5F6368"]; analysis -> viability [label=" e.g.", fontsize=8, fontcolor="#5F6368"]; {elisa, qpcr, viability} -> data; data -> end; } }

Detailed Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the mechanism of action of THCA.

Protocol 1: PPARγ Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of PPARγ in response to THCA treatment.[19]

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

DMEM with 10% FBS and antibiotics.

-

PPARγ expression plasmid.

-

PPRE-luciferase reporter plasmid (containing PPARγ response elements).

-

Internal control plasmid (e.g., Renilla luciferase vector).

-

Transfection reagent.

-

THCA stock solution (in DMSO).

-

Rosiglitazone (positive control).

-

Luciferase assay reagent kit.

-

Luminometer.

-

-

Cell Culture and Transfection:

-

Seed HEK293 cells in 24-well plates at an appropriate density to reach 70-80% confluency.

-

Co-transfect cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 18-24 hours post-transfection.[19]

-

-

Treatment:

-

Aspirate the transfection medium.

-

Add fresh medium containing various concentrations of THCA (e.g., 0.1 µM to 50 µM), a positive control (Rosiglitazone), and a vehicle control (DMSO).

-

Incubate the cells for 16-24 hours.[19]

-

-

Luciferase Assay:

-

Wash cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Measure the firefly luciferase activity (from the PPRE-reporter) and Renilla luciferase activity (internal control) sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the logarithm of THCA concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of THCA to inhibit the peroxidase activity of purified COX enzymes.[20][21]

-

Materials:

-

Human or ovine recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic Acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

THCA stock solution (in DMSO).

-

Indomethacin or other known NSAID (positive control).

-

96-well microplate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of THCA and the positive control in DMSO.

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the THCA dilutions, positive control, or vehicle (DMSO) to the wells. Include wells for 100% initial activity (enzyme + vehicle) and background (no enzyme).

-

Incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor binding.[20]

-

Add the colorimetric substrate solution to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.[20]

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each THCA concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the THCA concentration and use non-linear regression to calculate the IC₅₀ value.[20]

-

Protocol 3: Neuroprotection MTT Cell Viability Assay

This assay assesses the ability of THCA to protect neuronal cells from a toxic insult by measuring metabolic activity.[22]

-

Materials:

-

Neuro-2a (N2a) or STHdhQ111/Q111 cell lines.[5]

-

Cell culture medium and supplements.

-

Toxic stimulus (e.g., serum deprivation, 3-nitropropionic acid (3-NP), or beta-amyloid peptide).[22]

-

THCA stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate and microplate reader.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of THCA or vehicle for a defined period (e.g., 1-2 hours).

-

Introduce the toxic stimulus to the appropriate wells. Include control wells (no stimulus, no THCA) and stimulus-only wells (stimulus + vehicle).

-

Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the viability of treated cells as a percentage of the control (untreated, non-stimulated) cells.

-

Compare the viability of cells treated with THCA + stimulus to those treated with the stimulus alone to determine the extent of neuroprotection.[22]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9realms.eu [9realms.eu]

- 4. International Collaborative Study Reveals The Neuroprotective Properties of Phytocannabinoid Δ9-THCA [prnewswire.com]

- 5. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helvia.uco.es [helvia.uco.es]

- 7. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Δ9‐Tetrahydrocannabinolic acid alleviates collagen‐induced arthritis: Role of PPARγ and CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. realmofcaring.org [realmofcaring.org]

- 10. Tetrahydrocannabinolic acid - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Technical Guide to ∆⁹-Tetrahydrocannabinolic Acid (THCA) Synthase: Structure, Function, and Genetic Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

∆⁹-tetrahydrocannabinolic acid (THCA) synthase is a pivotal enzyme in the biosynthesis of the primary psychoactive compound in Cannabis sativa, ∆⁹-tetrahydrocannabinol (THC).[1] THCA synthase catalyzes the oxidative cyclization of cannabigerolic acid (CBGA) to form THCA, the acidic precursor to THC.[2][3] Subsequent non-enzymatic decarboxylation, typically through heat, converts THCA into THC.[4] A thorough understanding of THCA synthase's structure, catalytic mechanism, and genetic regulation is crucial for the advancement of cannabinoid science, the development of novel therapeutics, and the optimization of cannabinoid production systems. This guide provides an in-depth technical overview of the enzyme, summarizing key data, detailing experimental protocols, and visualizing complex processes.

I. Molecular Structure

THCA synthase is a monomeric flavoprotein with a molecular weight of approximately 60 kDa, which increases to about 74 kDa due to post-translational N-linked glycosylation.[1][2] The enzyme's tertiary structure has been resolved by X-ray crystallography to a resolution of 2.75 Å and is organized into two distinct domains.[3][5] A flavin adenine (B156593) dinucleotide (FAD) cofactor, essential for catalysis, is positioned between these two domains and is covalently bound to Histidine 114 (His114) and Cysteine 176 (Cys176) in Domain I.[1][6]

The active site of THCA synthase contains several key amino acid residues critical for substrate binding and catalysis. Mutational analyses have identified Tyrosine 484 (Tyr484) as the catalytic base responsible for deprotonating a hydroxyl group on the CBGA substrate.[2][5][7] Histidine 292 (His292) and Tyrosine 417 (Tyr417) are also located in the active site and are thought to play a crucial role in substrate binding.[3][5]

Structural and Physical Properties

| Property | Value | Reference |

| Molecular Weight (Protein) | ~60 kDa | [1] |

| Molecular Weight (Glycosylated) | ~74 kDa | [1][2] |

| Isoelectric Point (pI) | 6.4 | [1] |

| Crystal Structure Resolution | 2.75 Å | [3][5] |

| Prosthetic Group | Flavin Adenine Dinucleotide (FAD) | [1] |

| FAD Covalent Linkage Sites | His114, Cys176 | [1][6] |

| Key Active Site Residues | His292, Tyr417, Tyr484 | [2][3][5][7] |

II. Catalytic Function and Mechanism

THCA synthase catalyzes the stereospecific oxidative cyclization of the monoterpene moiety of cannabigerolic acid (CBGA) to produce THCA.[2] The reaction is FAD-dependent and also requires molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[1][8] The carboxyl group of CBGA is essential for the reaction to occur.[1]

The proposed catalytic mechanism involves the following key steps:

-

A hydride ion is transferred from the benzyl (B1604629) position of CBGA to the enzyme-bound FAD cofactor.[1][7]

-

Concurrently, the hydroxyl group of Tyr484 acts as a catalytic base to deprotonate a phenolic hydroxyl group on CBGA.[2][7]

-

This initiates the cyclization of the monoterpene moiety to form the characteristic ring structure of THCA.[1]

-

The reduced FAD is then re-oxidized by molecular oxygen, generating hydrogen peroxide.[1]

Kinetic Parameters

| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/sec/mg) | Reference |

| Cannabigerolic Acid (CBGA) | 134 | 2.68 | [9] |

| Cannabinerolic Acid | 254 | - | [9] |

Cannabinoid Biosynthesis Pathway

Caption: The biosynthetic pathway of major cannabinoids in Cannabis sativa.

THCA Synthase Catalytic Mechanism

Caption: The proposed catalytic mechanism of THCA synthase.

III. Genetic Expression and Regulation

The gene encoding THCA synthase (THCAS) is primarily expressed in the glandular trichomes of C. sativa.[1][10] The expression of THCAS is a key determinant of the cannabinoid profile of a given cannabis plant, with "drug-type" varieties exhibiting high levels of THCAS expression and "fiber-type" varieties having little to no expression.[1] The expression of the THCAS gene is regulated by a specific promoter region.[11][12] Studies have identified several groups of transcription factors that bind to the THCAS promoter, including ARID, B3, bZIP, CPP, GeBP, HD, and NAC, suggesting a complex regulatory network.[11][12]

Heterologous Expression Systems

Due to the legal and practical challenges of sourcing THCA synthase from its native plant, various heterologous expression systems have been developed. These systems are crucial for producing the enzyme for structural and functional studies, as well as for potential biotechnological production of cannabinoids.

-

Pichia pastoris (Yeast): This methylotrophic yeast is a widely used system for the recombinant expression of THCA synthase.[4][13] It allows for high-level, secreted expression of the enzyme, simplifying purification.[13] Non-glycosylated recombinant THCA synthase from P. pastoris has been shown to have significantly higher catalytic activity than the native enzyme.[13]

-

Insect Cells (e.g., Sf9): Baculovirus-infected insect cells are another effective system for producing recombinant THCA synthase.[5][14] This system was used to produce the enzyme for the successful determination of its crystal structure.[5][14]

-

Tobacco Cells: Transgenic tobacco cell cultures have also been engineered to express and secrete active THCA synthase.[15]

IV. Experimental Protocols

A. Recombinant Expression of THCA Synthase in Pichia pastoris

This protocol provides a general workflow for the expression and purification of recombinant THCA synthase.

-

Gene Cloning: The cDNA sequence encoding THCA synthase is cloned into a Pichia expression vector, such as pPICZ-B, under the control of an inducible promoter (e.g., the alcohol oxidase promoter).[13] The native signal peptide may be replaced with a yeast-specific secretion signal to enhance secretion.[4]

-

Transformation: The linearized expression vector is transformed into a suitable P. pastoris strain (e.g., SMD1168) via electroporation.[4][13]

-

Selection and Screening: Transformants are selected on media lacking a specific nutrient (e.g., histidine) and containing an antibiotic (e.g., zeocin). High-expressing clones are identified through small-scale expression trials.

-

Protein Expression: A selected clone is grown in a buffered glycerol-complex medium (BMGY). To induce protein expression, the cells are pelleted and resuspended in a buffered methanol-complex medium (BMMY). Expression is typically carried out for 3-4 days with daily additions of methanol (B129727).[15]

-

Purification: The secreted THCA synthase is purified from the culture medium using standard chromatography techniques, such as ion-exchange chromatography.[16]

B. THCA Synthase Activity Assay

The catalytic activity of THCA synthase is typically determined by measuring the rate of THCA formation from CBGA using High-Performance Liquid Chromatography (HPLC).[2][13]

-

Reaction Mixture: A standard reaction mixture contains the purified enzyme, the substrate CBGA, a suitable buffer (e.g., 100 mM sodium citrate, pH 5.0-5.5), and a detergent such as Triton X-100 to improve substrate solubility.[13]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[13]

-

Quenching: The reaction is stopped by the addition of an organic solvent, such as methanol or acetonitrile, which also serves to precipitate the enzyme.

-

Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC to quantify the amount of THCA produced.[17]

C. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the relative expression levels of the THCAS gene.[18]

-

RNA Extraction: Total RNA is isolated from cannabis tissues (e.g., glandular trichomes, flowers) using a commercial RNA extraction kit. A DNase treatment step is included to remove contaminating genomic DNA.[18]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]

-

qPCR: The qPCR reaction is performed using a real-time PCR instrument. The reaction mixture includes the cDNA template, forward and reverse primers specific for the THCAS gene, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[18]

-

Data Analysis: The relative expression of the THCAS gene is calculated using the ΔΔCt method, normalized to the expression of one or more stable reference genes (e.g., actin or ubiquitin).[18]

Experimental Workflow for qPCR Analysis

Caption: A simplified workflow for gene expression analysis using qPCR.

V. Conclusion and Future Directions

THCA synthase remains a subject of intense research due to its central role in cannabinoid biosynthesis. The elucidation of its structure and catalytic mechanism has provided a foundation for the rational design of novel cannabinoids and the bioengineering of cannabinoid production systems. Future research will likely focus on obtaining a co-crystal structure of THCA synthase with its substrate or product to gain a more detailed understanding of the active site interactions.[2] Furthermore, a deeper understanding of the transcriptional regulation of the THCAS gene could enable the metabolic engineering of cannabis plants with tailored cannabinoid profiles. The continued development of efficient heterologous expression systems will be key to unlocking the full potential of THCA synthase for pharmaceutical and biotechnological applications.

References

- 1. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Structure and function of ∆1-tetrahydrocannabinolic acid (THCA) synthase, the enzyme controlling the psychoactivity of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Transcription factors involved THCAS promoter in cannabinoid biosynthesis pathway of Cannabis sativa L. | International Society for Horticultural Science [ishs.org]

- 12. Transcription factors involved THCAS promoter in cannabinoid biosynthesis pathway of Cannabis sativa L. [actahort.org]

- 13. benchchem.com [benchchem.com]